

Fexaramine: A Highly Selective Farnesoid X Receptor Agonist with Minimal Cross-Reactivity

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Compound of Interest

Compound Name: NR1H4 activator 1

Cat. No.: B12423581

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Fexaramine is a potent and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Extensive in vitro studies have demonstrated its high specificity for FXR with negligible off-target activity against a broad panel of other nuclear receptors. This high selectivity makes fexaramine a valuable research tool and a promising therapeutic candidate for metabolic diseases, minimizing the potential for side effects associated with promiscuous nuclear receptor activation.

Fexaramine activates FXR with high potency, exhibiting an EC₅₀ of 25 nM.^{[1][2]} Its selectivity has been confirmed through comprehensive cross-reactivity profiling against a wide array of other nuclear receptors, where it displayed no significant activity.^[1] This makes it a valuable tool for researchers studying the specific roles of FXR in various physiological and pathological processes.

Comparative Analysis of Fexaramine's Nuclear Receptor Activity

The following table summarizes the cross-reactivity profile of fexaramine against a panel of human and murine nuclear receptors. The data clearly illustrates fexaramine's high selectivity for FXR.

Nuclear Receptor	Species	Activity	Reference
Farnesoid X Receptor (FXR)	Human	Potent Agonist (EC50 = 25 nM)	
Retinoid X Receptor Alpha (hRXR α)	Human	No Activity	
Peroxisome Proliferator-Activated Receptor Alpha (hPPAR α)	Human	No Activity	
Peroxisome Proliferator-Activated Receptor Gamma (hPPAR γ)	Human	No Activity	
Peroxisome Proliferator-Activated Receptor Delta (hPPAR δ)	Human	No Activity	
Pregnane X Receptor (mPXR)	Murine	No Activity	
Pregnane X Receptor (hPXR)	Human	No Activity	
Liver X Receptor Alpha (hLXR α)	Human	No Activity	
Thyroid Hormone Receptor Beta (hTR β)	Human	No Activity	
Retinoic Acid Receptor Beta (hRAR β)	Human	No Activity	
Constitutive Androstane Receptor (mCAR)	Murine	No Activity	

Estrogen-Related Receptor Gamma (mERRy)	Murine	No Activity
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Vitamin D Receptor (hVDR)	Human	No Activity
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Experimental Determination of Cross-Reactivity

The selectivity of fexaramine is typically determined using cell-based transcriptional activation assays. A common method involves the use of chimeric nuclear hormone receptor constructs.

Experimental Protocol: Chimeric Nuclear Receptor Reporter Assay

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

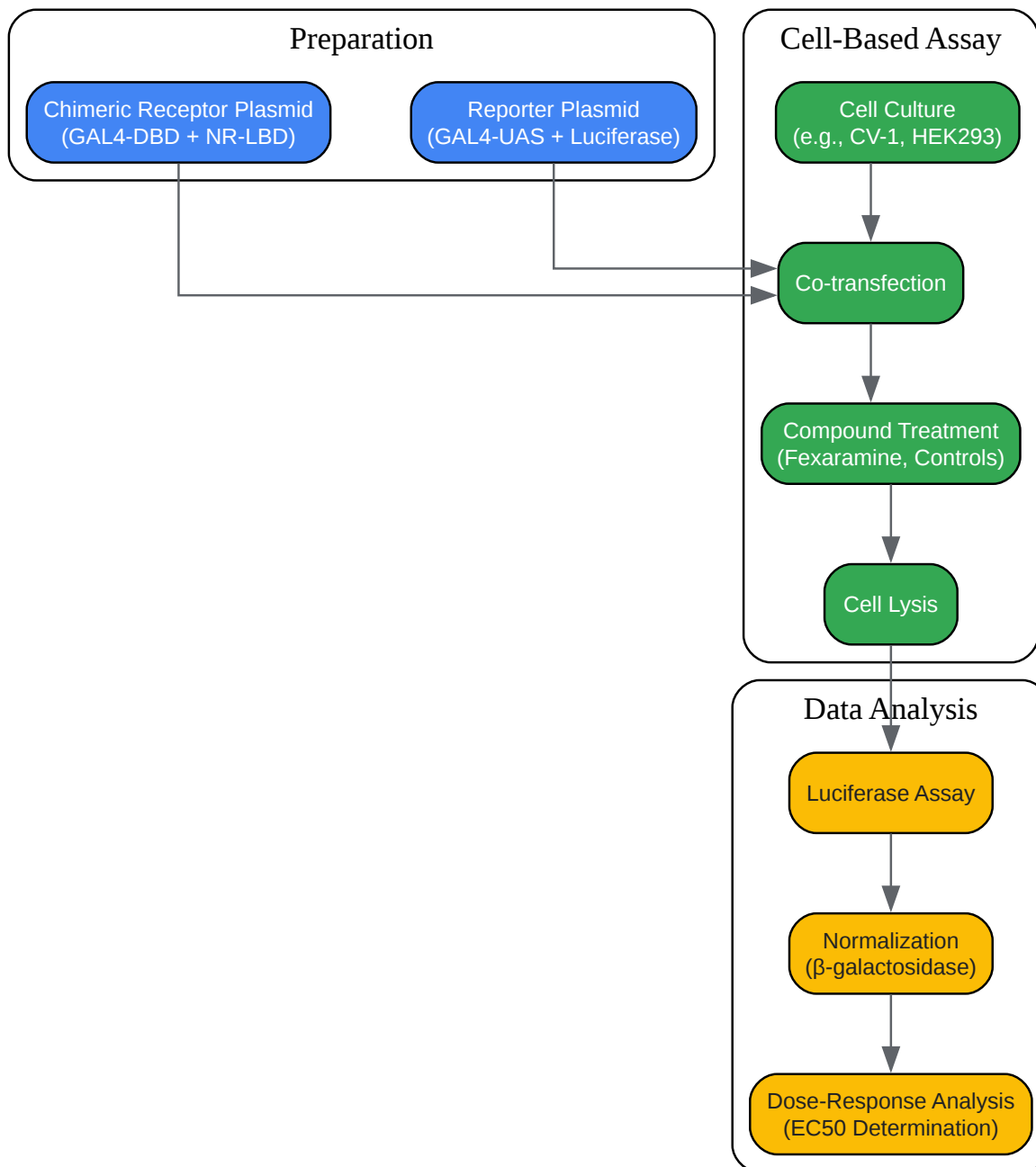
- Plasmid Constructs:
 - Chimeric Receptor: A plasmid is engineered to express a fusion protein containing the DNA-binding domain (DBD) of a yeast transcription factor, GAL4, fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., hFXR, hPPAR α , etc.).
 - Reporter Plasmid: A second plasmid contains a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
- Cell Culture and Transfection:
 - A suitable mammalian cell line (e.g., CV-1, HEK293) is cultured under standard conditions.
 - Cells are co-transfected with both the chimeric receptor plasmid and the reporter plasmid. A β -galactosidase expression plasmid is often included as a control for transfection efficiency.
- Compound Treatment:

- After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of fexaramine or a known reference agonist for each receptor. A vehicle control (e.g., DMSO) is also included.
- Luciferase Assay:
 - Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
 - β -galactosidase activity is also measured to normalize the luciferase readings for transfection efficiency.
- Data Analysis:
 - The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
 - Dose-response curves are generated to determine the EC50 values for agonistic activity.

The lack of a dose-dependent increase in luciferase activity for a given chimeric receptor construct indicates that fexaramine does not activate that particular nuclear receptor.

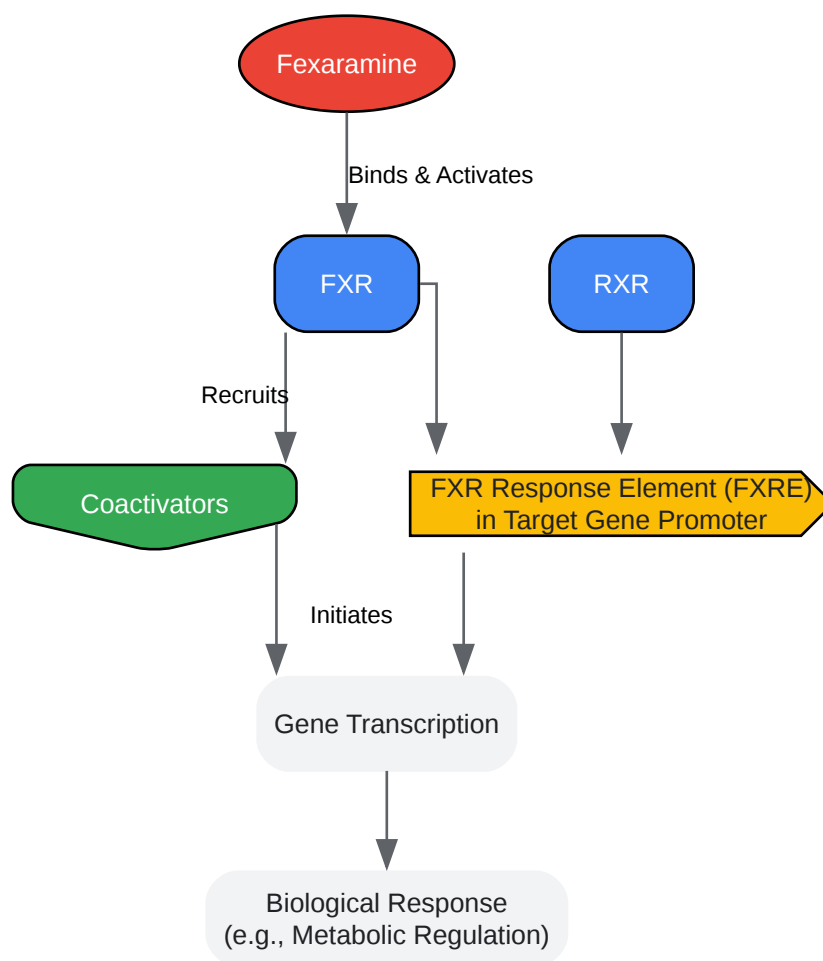
Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing nuclear receptor cross-reactivity and the general signaling pathway of FXR activation.



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Caption: Workflow for Nuclear Receptor Cross-Reactivity Assay.



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References

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- 2. selleckchem.com [selleckchem.com]
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